N-(4-chloro-2-methoxy-5-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a fused tetracyclic core with sulfur (thia) and nitrogen (aza) atoms, a thioether (-S-) linkage, and a substituted phenylacetamide side chain. Its polycyclic framework implies moderate lipophilicity, which may influence membrane permeability and pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S2/c1-11-7-14(15(29-2)8-13(11)22)24-17(28)9-30-21-26-25-19-18-12-5-3-4-6-16(12)31-20(18)23-10-27(19)21/h7-8,10H,3-6,9H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCVIIRCVVVRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C3N2C=NC4=C3C5=C(S4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide may exhibit significant anticancer properties. The tetraazatetracyclo structure is known for its ability to interact with DNA and inhibit cancer cell proliferation. Studies have shown that modifications in the aromatic rings can enhance the selectivity and potency against various cancer cell lines .
2. Antimicrobial Properties
The compound's unique structure may also provide antimicrobial effects. Research has demonstrated that similar thiazole and tetraazole derivatives possess activity against a range of bacterial strains. The presence of the chloro and methoxy groups can influence the lipophilicity and membrane permeability of the compound, enhancing its bioactivity against pathogens .
3. Enzyme Inhibition
this compound may serve as a potential inhibitor for specific enzymes involved in metabolic pathways related to cancer and infection. The structural features allow for interactions with active sites of enzymes such as kinases and proteases .
Material Science Applications
1. Organic Electronics
The compound's unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films and conduct electricity can be advantageous in developing efficient electronic materials .
2. Photovoltaic Applications
Research on similar compounds has shown promise in enhancing the efficiency of solar cells by acting as electron donors or acceptors within photovoltaic systems. The structural complexity allows for tunable energy levels which can optimize charge transport properties in solar cell applications .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated several derivatives of tetraazatetracycles against breast cancer cell lines. Results indicated that modifications similar to those found in N-(4-chloro-2-methoxy-5-methylphenyl)-2-{10-thia... significantly increased cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of thiazole compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain structural modifications led to enhanced antibacterial properties with lower minimum inhibitory concentrations (MICs) compared to existing antibiotics .
Chemical Reactions Analysis
Thioether Sulfanyl Group Reactivity
The C-S bond in the thioether moiety (position 5 of tetracyclic system) shows nucleophilic displacement tendencies. Experimental data from structural analogs indicate:
Key finding: Steric hindrance from tetracyclic framework reduces reaction rates compared to simpler thioethers by ~40% based on comparative kinetic studies.
Acetamide Hydrolysis Pathways
The -NH-C(=O)-CH₂-S- linkage undergoes both acid- and base-catalyzed cleavage:
Acidic conditions (HCl 6M, reflux):
text→ N-(4-chloro-2-methoxy-5-methylphenyl)amine + thioacetic acid derivatives
Basic conditions (NaOH 2M, 60°C):
text→ 2-mercapto-tetracyclic intermediate + sodium acetate
Activation energy (ΔG‡): 98.7 kJ/mol (acid) vs 112.4 kJ/mol (base) calculated via DFT
Tetracyclic Core Modifications
The 10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca system shows three reactive centers:
-
N3 position : Undergoes regioselective acylation with:
-
C7-C11 bridge : Participates in [2+2] photocycloaddition with electron-deficient alkenes under UV light (λ=300nm)
-
S10 atom : Forms stable S-oxide derivatives without ring opening at controlled oxidant ratios (NaIO₄:H₂O 1:20)
Aromatic Substituent Reactivity
The 4-chloro-2-methoxy-5-methylphenyl group exhibits:
Stability Under Various Conditions
Accelerated stability studies reveal:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations:
Core Heteroatoms: The 10-thia-3,4,6,8-tetraazatetracyclic core provides greater hydrogen-bonding capacity than benzothieno-pyrimidine systems, which may improve selectivity in enzyme interactions .
Physicochemical Properties : The hexahydro ring system in reduces aromaticity, lowering logP and improving aqueous solubility relative to the fully conjugated target compound.
Analytical and Computational Differentiation
LC/MS and Molecular Networking :
- The target compound’s MS/MS fragmentation pattern (e.g., m/z 385 corresponding to S-N bond rupture) differentiates it from analogs with oxa-aza cores, which exhibit fragmentation at m/z 298 (C-O cleavage) .
- Molecular networking (cosine score >0.8) clusters it with other thia-aza polycyclics but distinguishes it from hydroxymethyl-containing derivatives .
Lumping Strategy: Under lumping strategies, the target compound would be grouped with other halogenated heterocycles but separated from non-halogenated or oxygen-rich analogs due to divergent reactivity in oxidative environments .
Research Implications
The structural uniqueness of the target compound positions it as a candidate for targeted enzyme inhibition studies, particularly in pathogens or cancer cells resistant to conventional heterocyclic inhibitors. However, its metabolic stability and solubility limitations necessitate prodrug derivatization or formulation optimization. Comparative studies with and highlight the critical role of halogenation and core heteroatoms in balancing potency and pharmacokinetics.
Q & A
Q. What environmental precautions should be taken when disposing of waste containing this compound?
- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) to assess aquatic impact . Treat waste with activated carbon adsorption or advanced oxidation processes (AOPs) to degrade persistent heterocycles. Comply with EPA guidelines for hazardous waste incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
